Superior Suzuki-Miyaura Coupling Reactivity of 4-Bromo-2-(3-tolyl)pyridine Versus 4-Chloro-2-(3-tolyl)pyridine
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of carbon-halogen bonds follows the established order C–Br > C–Cl > C–OTf [1]. This means that 4-bromo-2-(3-tolyl)pyridine undergoes oxidative addition to Pd(0) more rapidly than its chloro analog, leading to higher yields and often allowing lower catalyst loadings. While direct side-by-side comparisons of these exact compounds are not available in the public literature, this class-level inference is robust and widely applicable to aryl and heteroaryl halides [2].
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | C–Br bond; reactivity rank: 1st |
| Comparator Or Baseline | C–Cl bond in 4-chloro-2-(3-tolyl)pyridine; reactivity rank: 2nd |
| Quantified Difference | Reactivity order: C–Br > C–Cl |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions (general) |
Why This Matters
Higher bromo reactivity translates to faster coupling rates and potentially higher yields, reducing process time and improving synthetic efficiency in medicinal chemistry programs.
- [1] Rafique, J., et al. (2023). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983. View Source
- [2] Wikipedia. Suzuki reaction. Reactivity order: I > Br > Cl. View Source
